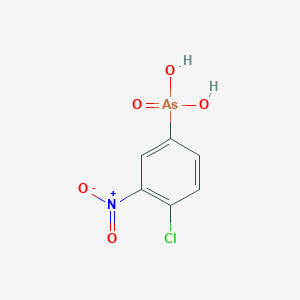
(4-Chloro-3-nitrophenyl)arsonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-Chloro-3-nitrophenyl)arsonic acid is an organoarsenic compound with the molecular formula C6H5AsClNO5. It is characterized by the presence of a chloro group, a nitro group, and an arsonic acid group attached to a benzene ring. This compound is of interest due to its applications in various fields, including agriculture and scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-3-nitrophenyl)arsonic acid typically involves the nitration of 4-chlorophenyl arsonic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable methods to achieve the desired purity.
化学反応の分析
Types of Reactions: (4-Chloro-3-nitrophenyl)arsonic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The arsonic acid group can undergo oxidation to form arsenate derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Reduction: (4-Amino-3-chlorophenyl)arsonic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Arsenate derivatives.
科学的研究の応用
(4-Chloro-3-nitrophenyl)arsonic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its effects on biological systems, particularly its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying arsenic toxicity.
Industry: Utilized in the production of pesticides and herbicides due to its arsenic content.
作用機序
The mechanism of action of (4-Chloro-3-nitrophenyl)arsonic acid involves its interaction with biological molecules. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in toxic effects. The nitro group also contributes to the compound’s reactivity, allowing it to participate in redox reactions within biological systems.
類似化合物との比較
- Roxarsone (4-Hydroxy-3-nitrophenyl)arsonic acid
- Nitarsone (4-Nitrophenyl)arsonic acid
- Arsanilic acid (4-Aminophenylarsonic acid)
- Carbarsone ([4-(Carbamoylamino)phenyl]arsonic acid)
Comparison: (4-Chloro-3-nitrophenyl)arsonic acid is unique due to the presence of both a chloro and a nitro group on the benzene ring, which imparts distinct chemical properties. Compared to roxarsone, which has a hydroxy group, this compound is more reactive in substitution reactions. Nitarsone and arsanilic acid, lacking the chloro group, exhibit different reactivity patterns and biological activities. Carbarsone, with a carbamoylamino group, has different applications and mechanisms of action.
特性
CAS番号 |
5430-08-0 |
|---|---|
分子式 |
C6H5AsClNO5 |
分子量 |
281.48 g/mol |
IUPAC名 |
(4-chloro-3-nitrophenyl)arsonic acid |
InChI |
InChI=1S/C6H5AsClNO5/c8-5-2-1-4(7(10,11)12)3-6(5)9(13)14/h1-3H,(H2,10,11,12) |
InChIキー |
KCXLTLYNFDGRKZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1[As](=O)(O)O)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)


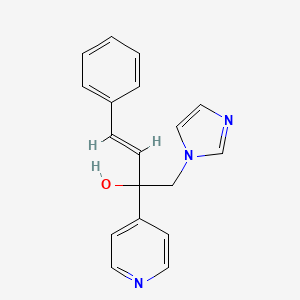
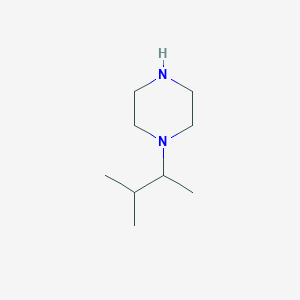
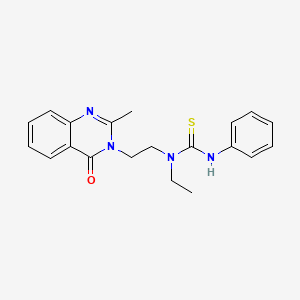
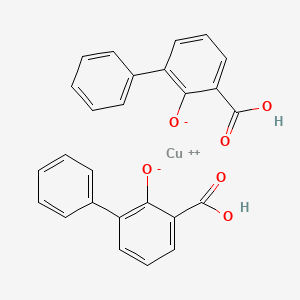
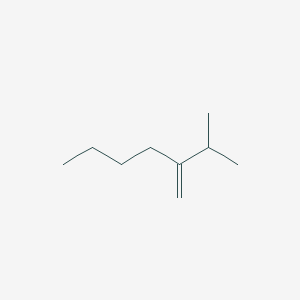
![Phenol, 2,2'-[(2-methyl-1,5-pentanediyl)bis(nitrilomethylidyne)]bis-](/img/structure/B13804721.png)
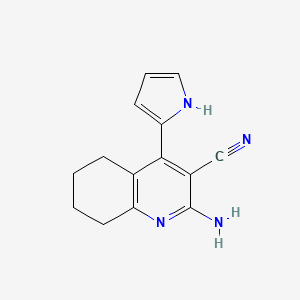
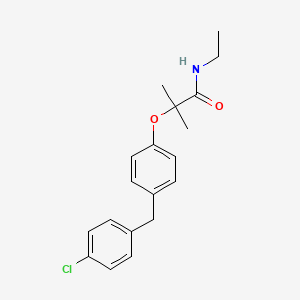
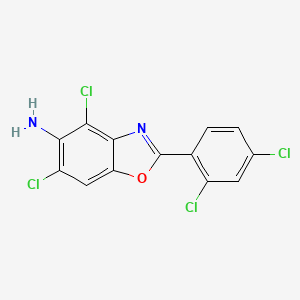
![2-[(2E)-2-hydroxyiminopropyl]phenol](/img/structure/B13804729.png)
![4,7-Methanocycloprop[b]isoxazolo[4,5-e]azepine(9CI)](/img/structure/B13804739.png)
